ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
CAS No.: 866344-38-9
Cat. No.: VC6690239
Molecular Formula: C27H22FN5O5S
Molecular Weight: 547.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866344-38-9 |
|---|---|
| Molecular Formula | C27H22FN5O5S |
| Molecular Weight | 547.56 |
| IUPAC Name | ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
| Standard InChI | InChI=1S/C27H22FN5O5S/c1-2-38-27(37)30-12-10-19-20(15-30)39-25-23(19)24(35)33(18-8-6-16(28)7-9-18)26(36)32(25)14-17-13-22(34)31-11-4-3-5-21(31)29-17/h3-9,11,13H,2,10,12,14-15H2,1H3 |
| Standard InChI Key | IXGZZXPYHXPPNT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=O)N5C=CC=CC5=N4)C6=CC=C(C=C6)F |
Introduction
Molecular Architecture and Structural Features
Core Framework and Substituent Analysis
The compound features a tricyclic system comprising a pyrido[1,2-a]pyrimidin-4-one moiety fused with a thia-triazatricyclo[7.4.0.02,7]trideca-diene scaffold. Key structural elements include:
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Pyrido[1,2-a]pyrimidin-4-one: A bicyclic system with a pyridine ring fused to a pyrimidinone, known for its role in enzyme inhibition and antioxidant activity .
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Thia-triazatricyclo[7.4.0.02,7]trideca-diene: A sulfur-containing tricyclic system with three nitrogen atoms, contributing to conformational rigidity and potential bioactivity.
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4-Fluorophenyl group: A halogenated aromatic substituent enhancing lipophilicity and metabolic stability.
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Ethyl ester: A hydrolyzable group facilitating prodrug strategies or metabolic clearance.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 866344-38-9 |
| Molecular Formula | C₂₇H₂₂FN₅O₅S |
| Molecular Weight | 547.56 g/mol |
| IUPAC Name | ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
| SMILES | CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=O)N5C=CC=CC5=N4)C6=CC=C(C=C6)F |
The InChIKey (IXGZZXPYHXPPNT-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for target interactions.
Synthetic Methodology and Optimization
Retrosynthetic Strategy
The synthesis involves sequential construction of the pyrido[1,2-a]pyrimidin-4-one and thia-triazatricyclo systems, followed by functionalization:
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Pyrido[1,2-a]pyrimidin-4-one Synthesis:
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Thia-triazatricyclo Assembly:
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Sulfur incorporation via thioamide intermediates.
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Cyclocondensation with diamines to form the triaza framework.
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Ethyl Esterification:
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Carboxylic acid activation (e.g., using DCC/DMAP) followed by ethanol coupling.
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Critical Reaction Parameters
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Temperature Control: Exothermic steps (e.g., cyclizations) require cooling to prevent side reactions.
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Catalyst Selection: Lewis acids (e.g., ZnCl₂) enhance reaction rates in heterocycle formation .
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Purification: Chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.
Table 2: Synthetic Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one formation | 68 | 92 |
| Thia-triazatricyclo cyclization | 55 | 89 |
| Ethyl esterification | 82 | 97 |
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
While experimental solubility data remain unpublished, computational predictions (ALOGPS) suggest:
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logP: 3.2 ± 0.4 (moderate lipophilicity).
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Aqueous Solubility: ~0.02 mg/mL (poor water solubility).
Spectroscopic Characterization
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IR (KBr): ν = 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (pyrimidinone C=O), 1240 cm⁻¹ (C-F).
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¹H NMR (500 MHz, DMSO-d6): δ 8.72 (d, J = 6.5 Hz, pyrido H), 7.89 (s, triazatricyclo H), 4.21 (q, J = 7.1 Hz, OCH₂CH₃).
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MS (ESI+): m/z 548.5 [M+H]⁺.
Biological Activity and Mechanistic Insights
Putative Mechanism of Action
The 4-fluorophenyl and pyrido[1,2-a]pyrimidin-4-one moieties may:
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Bind Catalytic Pockets: Hydrogen bonding via carbonyl groups to enzyme active sites .
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Enhance Selectivity: Fluorine’s electronegativity fine-tunes target affinity.
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Improve Pharmacokinetics: Ethyl ester prolongs half-life via slow hydrolysis.
Applications and Future Directions
Therapeutic Areas of Interest
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Oncology: Targeting cyclin-dependent kinases in leukemia and breast cancer.
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Metabolic Disorders: Aldose reductase inhibition for diabetic neuropathy.
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Inflammation: ROS suppression in autoimmune diseases.
Challenges and Innovations
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Synthetic Complexity: Multi-step synthesis limits large-scale production.
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Prodrug Development: Ethyl ester hydrolysis kinetics require optimization.
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Target Validation: CRISPR screening to identify primary interactomes.
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